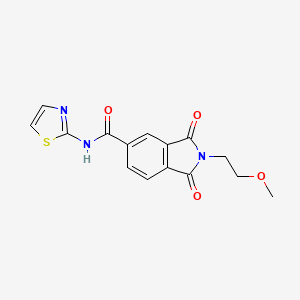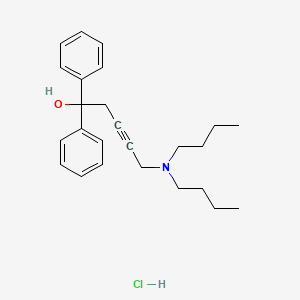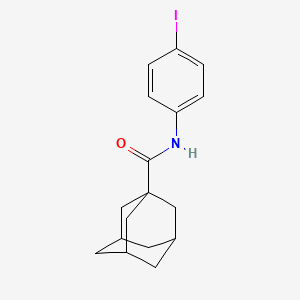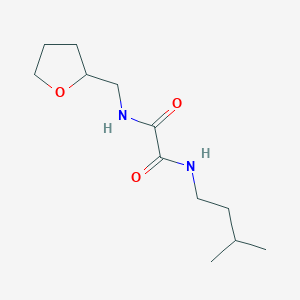
N-(3-methylbutyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylbutyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide, also known as A82775C, is an organic compound that belongs to the class of cyclic amides. It has been extensively studied for its potential use as an antifungal agent and has shown promising results in various scientific research applications.
Mechanism of Action
The exact mechanism of action of N-(3-methylbutyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is not fully understood. However, it is believed to act by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This disruption of membrane integrity leads to cell death and eventual clearance of the fungal infection.
Biochemical and Physiological Effects:
N-(3-methylbutyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been shown to have minimal toxicity in vitro and in vivo. It has low cytotoxicity and does not affect the viability of mammalian cells at therapeutic concentrations. However, further studies are needed to fully evaluate its safety profile.
Advantages and Limitations for Lab Experiments
N-(3-methylbutyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has several advantages for use in lab experiments. It has a broad spectrum of activity against various fungal species, making it a useful tool for studying fungal infections. It is also relatively easy to synthesize and has a low cost compared to other antifungal agents. However, its limitations include the need for further studies to fully evaluate its safety profile and potential side effects.
Future Directions
There are several future directions for research on N-(3-methylbutyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide. One potential area of interest is the development of new formulations and delivery methods to improve its efficacy and safety. Another area of interest is the investigation of its potential use in combination with other antifungal agents to enhance its activity against resistant strains. Additionally, further studies are needed to fully elucidate its mechanism of action and potential use as an antibacterial and antiviral agent.
Synthesis Methods
The synthesis of N-(3-methylbutyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide involves the reaction of 3-methylbutylamine with tetrahydro-2-furanylmethyl isocyanate in the presence of a suitable solvent. The reaction proceeds through the formation of an intermediate urea derivative, which is subsequently hydrolyzed to yield the final product.
Scientific Research Applications
N-(3-methylbutyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been extensively studied for its antifungal properties. It has been shown to be effective against a wide range of fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. In addition to its antifungal activity, it has also been investigated for its potential use as an antibacterial and antiviral agent.
properties
IUPAC Name |
N-(3-methylbutyl)-N'-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-9(2)5-6-13-11(15)12(16)14-8-10-4-3-7-17-10/h9-10H,3-8H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTIEFRMJFNUNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NCC1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylbutyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}benzoic acid](/img/structure/B5160695.png)
![N-[4-(butyrylamino)-2-methylphenyl]benzamide](/img/structure/B5160699.png)
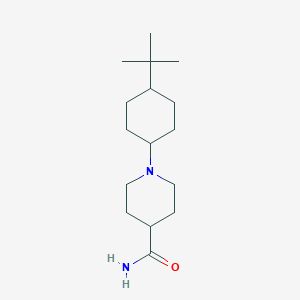
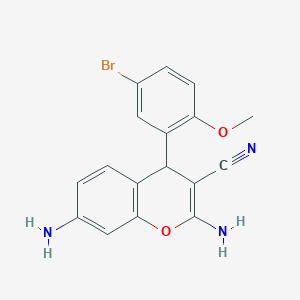
![ethyl 1-{[(2,4-dimethylphenyl)amino]carbonyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5160715.png)
![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5160728.png)
![3-(2-methoxyphenyl)-N-[2-(tetrahydro-2H-thiopyran-4-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B5160740.png)
![4,4'-bis[(2-methylbenzoyl)amino]-3,3'-biphenyldicarboxylic acid](/img/structure/B5160761.png)
![1-(3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrochloride](/img/structure/B5160763.png)
![(3'R*,4'R*)-1'-[2-(difluoromethoxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5160768.png)
![3-[(4-bromophenyl)amino]-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5160779.png)
